Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)pyrrolidine-1-carboxylate

Description

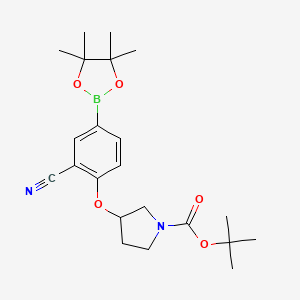

Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate (CAS: 1835678-66-4) is a boronic ester-containing compound with a pyrrolidine backbone. Its molecular formula is C₂₂H₃₁BN₂O₅, with a molecular weight of 414.3 g/mol and a purity of ≥95% . The structure features:

- A pyrrolidine ring with a tert-butyl carbamate group at the 1-position.

- A phenoxy group at the 3-position of pyrrolidine, substituted with a cyano group (at position 2) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety (at position 4).

This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality, which facilitates carbon-carbon bond formation in drug discovery and materials science . Its stereochemical complexity (R-configuration at the pyrrolidine center) and bifunctional reactivity (cyano and boronic ester groups) make it valuable for synthesizing bioactive molecules .

Properties

Molecular Formula |

C22H31BN2O5 |

|---|---|

Molecular Weight |

414.3 g/mol |

IUPAC Name |

tert-butyl 3-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C22H31BN2O5/c1-20(2,3)28-19(26)25-11-10-17(14-25)27-18-9-8-16(12-15(18)13-24)23-29-21(4,5)22(6,7)30-23/h8-9,12,17H,10-11,14H2,1-7H3 |

InChI Key |

DMVDYEXBWUNBMW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(C3)C(=O)OC(C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the cyano group: This step often involves the use of cyanation reagents under controlled conditions.

Attachment of the dioxaborolane moiety: This is typically done through a borylation reaction, where a boronic acid or ester is introduced to the molecule.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.

Industry: The compound may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and dioxaborolane moiety are key functional groups that can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing synthetic methods, yields, stereochemistry, and applications:

Key Observations:

Structural Diversity: The target compound uniquely combines a cyano group and boronic ester on a phenoxy-pyrrolidine scaffold, whereas analogs like 25, 28, and 2g lack aromatic or electron-withdrawing substituents . Compound 21 replaces pyrrolidine with piperidine and introduces methyl groups on the aryl ring, altering steric and electronic properties .

In contrast:

- Compounds 25 and 28 are synthesized via photoredox-mediated decarboxylative radical additions , requiring Ir photocatalysts and prolonged irradiation (62–71 hours) .

- Compound 2g is prepared via Pd/C-catalyzed hydrogenation of a pyrrole precursor, achieving higher yields (82%) .

Stereochemical Complexity :

- The target compound’s R-configuration is critical for chiral drug synthesis, while analogs like 25 and 28 exist as diastereomeric mixtures (53:47 and 54:46 ratios, respectively) due to radical-mediated synthesis .

- Compound 2g exhibits rotational isomerism, likely due to restricted bond rotation in the saturated pyrrolidine ring .

Reactivity and Applications: The cyano group in the target compound enhances electrophilicity, enabling subsequent transformations (e.g., hydrolysis to carboxylic acids). Compounds 25 and 28 are used to study radical addition mechanisms, while Compound 2g serves as a hydrogenation product for accessing saturated heterocycles .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | Compound 25 | Compound 28 | Compound 2g |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 414.3 | 340.27 | 392.36 | 285.22 |

| Purity | ≥95% | 68% yield | 57% yield | 82% yield |

| Stereochemistry | R-configuration | 53:47 mixture | 54:46 mixture | Rotational isomers |

| Key Functional Groups | CN, B(OR)₂ | B(OR)₂ | OMe, B(OR)₂ | B(OR)₂ |

Table 2: Spectroscopic Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.